molecular formula C19H19IN4OS B301647 N-(4-iodo-2-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-iodo-2-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B301647
M. Wt: 478.4 g/mol
InChI Key: TWKYMXSCZWPJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodo-2-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known as IMTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-(4-iodo-2-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood, but it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins in the target cells. It has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
N-(4-iodo-2-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been reported to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of cell cycle arrest, and modulation of gene expression. It has also been shown to have a low toxicity profile, making it a safe and effective candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-iodo-2-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is its broad-spectrum activity against cancer, fungal, and bacterial cells. It can be easily synthesized using a simple and cost-effective method, making it a viable candidate for large-scale production. However, one of the limitations of N-(4-iodo-2-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N-(4-iodo-2-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, including the development of novel drug formulations that can enhance its solubility and bioavailability. Further studies are also needed to elucidate the exact mechanism of action of N-(4-iodo-2-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide and to identify its potential applications in other fields of scientific research. Additionally, studies on the pharmacokinetics and toxicity of N-(4-iodo-2-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide are needed to evaluate its safety and efficacy in vivo.

Synthesis Methods

N-(4-iodo-2-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be synthesized using a multi-step procedure that involves the reaction of 4-iodo-2-methylphenol with thionyl chloride to form 4-iodo-2-methylphenyl chlorosulfonate. This intermediate is then reacted with 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol to form the final product, N-(4-iodo-2-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.

Scientific Research Applications

N-(4-iodo-2-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities, making it a promising candidate for the development of novel drugs.

properties

Product Name

N-(4-iodo-2-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Molecular Formula

C19H19IN4OS

Molecular Weight

478.4 g/mol

IUPAC Name

N-(4-iodo-2-methylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H19IN4OS/c1-12-5-4-6-14(9-12)18-22-23-19(24(18)3)26-11-17(25)21-16-8-7-15(20)10-13(16)2/h4-10H,11H2,1-3H3,(H,21,25)

InChI Key

TWKYMXSCZWPJGX-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3)I)C

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3)I)C

Origin of Product

United States

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